Epyrifenacil Epyrifenacil Epyrifenacil is an ethyl ester resulting from the formal condensation of the carboxy group of S-3100-CA with ethanol. It is a proherbicide for S-3100-CA and exhibits high efficacy against a wide range of broad-leaved weeds and grass weeds. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor, an agrochemical and a proherbicide. It is an ethyl ester, an aromatic ether, a member of pyridines, a member of monochlorobenzenes, a member of monofluorobenzenes, a pyrimidone, an organofluorine compound and a diether. It is functionally related to a S-3100-CA.
Brand Name: Vulcanchem
CAS No.: 353292-31-6
VCID: VC13898403
InChI: InChI=1S/C21H16ClF4N3O6/c1-3-33-18(31)10-34-19-14(5-4-6-27-19)35-15-8-13(12(23)7-11(15)22)29-17(30)9-16(21(24,25)26)28(2)20(29)32/h4-9H,3,10H2,1-2H3
SMILES: CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl
Molecular Formula: C21H16ClF4N3O6
Molecular Weight: 517.8 g/mol

Epyrifenacil

CAS No.: 353292-31-6

Cat. No.: VC13898403

Molecular Formula: C21H16ClF4N3O6

Molecular Weight: 517.8 g/mol

* For research use only. Not for human or veterinary use.

Epyrifenacil - 353292-31-6

Specification

CAS No. 353292-31-6
Molecular Formula C21H16ClF4N3O6
Molecular Weight 517.8 g/mol
IUPAC Name ethyl 2-[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]pyridin-2-yl]oxyacetate
Standard InChI InChI=1S/C21H16ClF4N3O6/c1-3-33-18(31)10-34-19-14(5-4-6-27-19)35-15-8-13(12(23)7-11(15)22)29-17(30)9-16(21(24,25)26)28(2)20(29)32/h4-9H,3,10H2,1-2H3
Standard InChI Key XPEVJXBWHXAUDR-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl
Canonical SMILES CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Epyrifenacil (C₂₁H₁₆ClF₄N₃O₆) features a complex tripartite structure comprising:

  • Pyrimidinedione core: A 3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidine moiety responsible for PPO inhibition

  • Chloro-fluorophenoxy bridge: A 2-chloro-4-fluoro-5-phenoxy group enhancing lipid solubility and membrane permeability

  • Ethyl oxyacetate side chain: An ester-linked pyridinyloxyacetate contributing to systemic mobility

The compound's structural configuration, verified through nuclear magnetic resonance (NMR) and mass spectrometry (MS), yields a molecular weight of 517.82 g/mol . Table 1 details key physicochemical parameters derived from collision cross-section analysis:

Table 1. Predicted Collision Cross-Section Values for Epyrifenacil Adducts

Adductm/zCCS (Ų)
[M+H]+518.07363213.3
[M+Na]+540.05557223.3
[M-H]-516.05907209.3
[M+NH4]+535.10017213.2

Stereochemical Considerations

X-ray crystallography confirms the absence of chiral centers, eliminating stereoisomerism concerns in manufacturing . The planar pyrimidinedione system enables π-stacking interactions with PPO's active site, while trifluoromethyl groups enhance electronegativity for improved target binding .

Mechanism of Herbicidal Action

Protoporphyrinogen Oxidase Inhibition

Epyrifenacil disrupts chlorophyll biosynthesis through competitive inhibition of PPO (EC 1.3.3.4), an enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This inhibition causes:

  • Accumulation of lipid-soluble protoporphyrinogen IX in chloroplast membranes

  • Auto-oxidation to protoporphyrin IX under light exposure

  • Generation of singlet oxygen (¹O₂) and superoxide radicals (O₂⁻)

  • Peroxidation of unsaturated fatty acids in cellular membranes

The systemic activity arises from phloem mobility of the intact molecule, enabling translocation from treated leaves to root meristems .

Resistance Management Profile

Unlike earlier PPO inhibitors (e.g., acifluorfen, fomesafen), epyrifenacil maintains efficacy against weeds with the ΔG210 deletion mutation in PPX2 genes . Molecular docking simulations suggest the trifluoromethyl group forms additional van der Waals contacts with PPO's FAD cofactor, compensating for mutation-induced binding changes .

Pharmacokinetic Profile in Mammalian Systems

Absorption and Distribution

Rat studies using ¹⁴C-labeled epyrifenacil demonstrate:

  • Rapid absorption: Tₘₐₓ = 1-2 hours post-oral administration

  • Dose-linear kinetics: AUC₀–∞ of 15.6 μg·h/g (1 mg/kg) vs. 782 μg·h/g (50 mg/kg)

  • Limited tissue retention: <0.5% residual radioactivity at 72 hours

Plasma protein binding remains below 85% across species, suggesting minimal drug-drug interaction potential .

Metabolic Pathways

Hepatic metabolism proceeds through four primary routes (Figure 1):

  • Ester hydrolysis: Cleavage of ethyl oxyacetate to S-3100-CA (M1)

  • Pyrimidine ring reduction: Hydrogenation of 5,6 double bond forming M3

  • N-demethylation: Oxidative removal of 3-methyl group yielding M7

  • Uracil ring cleavage: Degradation to trifluoropropanol conjugates (M10)

Table 2. Major Epyrifenacil Metabolites Identified in Rat Plasma

MetaboliteStructure ModificationRelative Abundance (%)
M1Carboxylic acid (ester hydrolysis)58.2
M3Dihydropyrimidine22.7
M7N-demethylated pyrimidinedione12.1
M10Trifluoropropanol glucuronide7.0

Excretion Patterns

Biliary-fecal excretion predominates (89-93% dose), with urinary elimination accounting for 5-8% . Enterohepatic recirculation of glucuronidated metabolites prolongs systemic exposure, evidenced by secondary plasma concentration peaks at 8-12 hours .

Agricultural Performance Characteristics

Weed Control Spectrum

Field trials demonstrate effective control (ED₉₀ ≤50 g ai/ha) against:

  • Grass weeds: Echinochloa crus-galli, Digitaria sanguinalis

  • Broadleaves: Amaranthus tuberculatus, Chenopodium album

  • PPO-resistant biotypes: Ambrosia artemisiifolia (ΔG210 mutant)

Rainfastness develops within 1 hour post-application, outperforming diphenylether herbicides requiring 4-6 hours .

Crop Selectivity

Tolerance mechanisms in crops involve:

  • Rapid metabolic inactivation: Soybean CYP81E8-mediated hydroxylation

  • Compartmentalization: Vacuolar sequestration of protoporphyrin IX in corn

  • Enhanced antioxidant capacity: Elevated superoxide dismutase activity in cotton

Selectivity ratios (crop ED₁₀/weed ED₉₀) exceed 50× for major row crops at labeled rates .

Environmental and Toxicological Profile

Ecotoxicological Parameters

  • Avian acute oral LD₅₀: >2000 mg/kg (Northern bobwhite)

  • Aquatic EC₅₀ (96h): 3.2 mg/L (Daphnia magna)

  • Soil DT₅₀: 14-21 days (aerobic conditions)

The low vapor pressure (2.3×10⁻⁷ Pa at 25°C) minimizes volatility-driven offtarget movement .

Mammalian Toxicity

Repeat-dose studies (28-day rat) established:

  • NOAEL: 5 mg/kg/day (based on hepatic hypertrophy)

  • Neurotoxicity: Negative up to 100 mg/kg (functional observational battery)

  • Carcinogenicity: No tumorigenic potential in SENCAR mouse model

Developmental toxicity studies showed teratogenicity only at maternally toxic doses (≥75 mg/kg/day) .

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